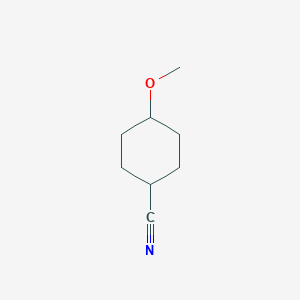

4-Methoxycyclohexane-1-carbonitrile

Description

4-Methoxycyclohexane-1-carbonitrile (CAS: 54267-96-8) is a cyclohexane derivative featuring a methoxy group (-OCH₃) at the 4-position and a nitrile (-CN) group at the 1-position. Its molecular formula is C₈H₁₃NO (MW: 139.19 g/mol) . The compound's saturated cyclohexane ring provides conformational stability, while the electron-donating methoxy and electron-withdrawing nitrile groups influence its reactivity and physical properties. Current applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

4-methoxycyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCCNWXSGWRQDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548503 | |

| Record name | 4-Methoxycyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111290-70-1 | |

| Record name | 4-Methoxycyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Key Structural and Physical Properties

Reactivity and Electronic Effects

- Methoxy vs. In contrast, phenyl-substituted analogs (e.g., 1-(4-Methoxyphenyl)cyclopentanecarbonitrile) introduce steric bulk and π-π stacking capabilities, altering reaction kinetics .

Saturated vs. Unsaturated Rings :

The saturated cyclohexane ring in the target compound confers rigidity and predictable chair conformations. Unsaturated analogs like 4-Methyl-3-cyclohexene-1-carbonitrile exhibit higher reactivity due to the electron-rich double bond, enabling Diels-Alder or hydrogenation reactions absent in the saturated counterpart .- Ketone vs. Nitrile Functionality: Compounds such as 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile feature a ketone group, which can participate in keto-enol tautomerism or act as a hydrogen bond acceptor. The nitrile group in the target compound, however, is more electrophilic, favoring reactions like hydrolysis to carboxylic acids or reduction to amines .

Crystallographic and Conformational Analysis

- The cyclohexane ring in 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile adopts a chair conformation, with the nitrile group axial and the methyl group equatorial. This contrasts with the target compound, where substituent orientations depend on steric and electronic factors .

- C–H···π interactions observed in phenyl-substituted analogs enhance crystal packing stability, a feature absent in the methoxy-substituted target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.